Periplogenin vs. Glycosylated Derivative PPM: Quantified Cytotoxic Potency Differential in A549 Lung Cancer Cells
Periplogenin exhibits significantly lower cytotoxic potency compared to its glycosylated derivative PPM (periplocymarin) in human A549 lung adenocarcinoma cells, consistent with the established SAR that cardenolide glycosylation enhances in vitro growth inhibitory activity [1].
| Evidence Dimension | In vitro growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.09 μg/mL (90 nM) against A549 cells |
| Comparator Or Baseline | PPM (periplocymarin, glycosylated derivative): IC₅₀ = 0.05 μg/mL (50 nM) against A549 cells |
| Quantified Difference | 1.8-fold lower potency (PPM is 1.8× more potent than periplogenin) |
| Conditions | MTT colorimetric assay; A549 human lung adenocarcinoma cell line |
Why This Matters
This direct intra-class comparison confirms that glycosylation status is a critical determinant of cytotoxic potency, enabling researchers to rationally select periplogenin as the lower-potency aglycone control or for metabolic precursor studies.
- [1] Moreno Y Banuls L, et al. Structure-Activity Relationship Analysis of Bufadienolide-Induced in Vitro Growth Inhibitory Effects on Mouse and Human Cancer Cells. J Nat Prod. 2013;76(6):1078-1084. Supplementary Table S1. View Source
